Methyl 3-(3-methylphenyl)prop-2-enoate
Overview
Description
Methyl 3-(3-methylphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Transformations
Methyl 3-(3-methylphenyl)prop-2-enoate and its derivatives have been extensively utilized in synthetic chemistry for the preparation of heterocyclic systems and other complex organic compounds. For instance, compounds like Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared and used as reagents for synthesizing various heterocyclic structures such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry and materials science (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound derivatives. For example, a novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate compound exhibited promising antimicrobial activity, indicating potential for developing new antimicrobial agents (S. Murugavel, V. Velan, D. Kannan, & M. Bakthadoss, 2016).
Nonlinear Optical (NLO) Properties
Research on the nonlinear optical properties of this compound derivatives has shown significant results. For instance, vibrational spectral studies of methyl 3-(4-methoxyphenyl)prop-2-enoate revealed its potential as a new organic non-linear optic crystal, which could be beneficial for optical communication technologies and photonic devices (D. Sajan, J. Binoy, I. Joe, V. S. Jayakumar, & J. Zaleski, 2005).
Molecular Docking Studies
Molecular docking studies have been performed on this compound derivatives to assess their potential as bioactive agents. These studies help predict the binding efficiency and interaction of these compounds with biological targets, thereby aiding in the development of new therapeutic agents (S. Murugavel, V. Velan, D. Kannan, & M. Bakthadoss, 2017).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-(3-methylphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZREZPHDCWRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609799 | |
Record name | Methyl 3-(3-methylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82444-40-4 | |
Record name | Methyl 3-(3-methylphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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